Thrombin Affinity vs. Argatroban and Efegatran: Ki Comparison Data
JJ1 inhibits human α-thrombin with a Ki of 0.019 μM, demonstrating potency intermediate between efegatran (Ki = 0.017 μM) and argatroban (Ki = 0.025 μM) in the same assay system [1]. This positions JJ1 as a high-affinity tool with a Ki value within the same order of magnitude as established clinical DTIs.
| Evidence Dimension | Inhibition constant (Ki) for human α-thrombin |
|---|---|
| Target Compound Data | Ki = 0.019 ± 0.0005 μM |
| Comparator Or Baseline | Efegatran: Ki = 0.017 ± 0.0003 μM; Argatroban: Ki = 0.025 ± 0.0011 μM |
| Quantified Difference | JJ1 is 0.002 μM weaker than efegatran and 0.006 μM stronger than argatroban |
| Conditions | Chromogenic substrate assay using human α-thrombin |
Why This Matters
Confirms that JJ1 achieves Ki values comparable to clinical DTIs, enabling its use as a reference tool in studies where established inhibitors serve as benchmarks.
- [1] Lee W, Lee J, Kulkarni R, Kim MA, Hwang JS, Na M, Bae JS. Antithrombotic properties of JJ1, a potent and novel thrombin inhibitor. Sci Rep. 2017 Nov 1;7(1):14862. doi: 10.1038/s41598-017-13868-1. View Source
